molecular formula C20H16O2 B15397112 Methyl 2-{[1,1'-biphenyl]-4-yl}benzoate

Methyl 2-{[1,1'-biphenyl]-4-yl}benzoate

Cat. No.: B15397112
M. Wt: 288.3 g/mol
InChI Key: USTUSOVHZHHBRP-UHFFFAOYSA-N
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Description

Methyl 2-{[1,1'-biphenyl]-4-yl}benzoate is a benzoate ester derivative featuring a biphenyl moiety at the 2-position of the benzene ring. This compound is structurally characterized by a rigid biphenyl core linked to a methyl ester group, which influences its physicochemical properties, including solubility, crystallinity, and intermolecular interactions. Its structural rigidity and aromaticity make it a candidate for applications in materials science, particularly in liquid crystals or organic semiconductors, though specific applications require further exploration.

Properties

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

methyl 2-(4-phenylphenyl)benzoate

InChI

InChI=1S/C20H16O2/c1-22-20(21)19-10-6-5-9-18(19)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3

InChI Key

USTUSOVHZHHBRP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-{[1,1'-biphenyl]-4-yl}benzoate with structurally related biphenyl benzoate derivatives, focusing on substituent effects, crystallographic data, and functional properties.

Substituent Effects and Functional Group Variations

Compound Name Substituents/Functional Groups Key Structural Differences
This compound Biphenyl at 2-position; methyl ester Reference compound; no additional groups
Ethyl 4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]benzoate Biphenyl carbonylamino group at 4-position; ethyl ester Amide linkage introduces hydrogen-bonding potential
Methyl 4-[[(4′-chloro[1,1′-biphenyl]-4-yl)sulfonyl]amino]benzoate Chloro-biphenyl sulfonamido group at 4-position Sulfonamide enhances polarity and thermal stability
Ethyl 2-[[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]...]benzoate Cyano-biphenyl; nitro and tert-butoxycarbonyl groups Electron-withdrawing groups alter electronic density
Methyl 2-(4-formylphenyl)benzoate Formyl group at para-position of biphenyl Aldehyde moiety increases reactivity for further functionalization
CN-Bi-1-S-M (Methyl 2-((4′-cyano-[1,1′-biphenyl]-4-yl)oxy)ethanate) Cyano-biphenyl with ether-oxygen bridge Ether linkage reduces steric hindrance compared to direct ester

Crystallographic and Packing Behavior

  • These structures exhibit layered packing due to π-π stacking of biphenyl cores, with ester groups influencing intermolecular distances .
  • Ethyl 4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]benzoate : The amide group enables hydrogen bonding, likely leading to tighter molecular packing compared to pure esters.
  • CN-Bi-1-S-M : The cyano group enhances dipole-dipole interactions, resulting in a monoclinic P2₁/c lattice with higher thermal stability (decomposition >250°C).

Physicochemical Properties

  • Solubility: Esters with polar substituents (e.g., sulfonamido or cyano ) exhibit reduced solubility in nonpolar solvents compared to the parent methyl benzoate.
  • Thermal Stability: Electron-withdrawing groups (e.g., nitro, chloro, cyano) increase thermal stability. For example, CN-Bi-1-S-M shows a melting point >200°C, whereas ester-only derivatives typically melt below 150°C .
  • Reactivity : Aldehyde-containing derivatives (e.g., Methyl 2-(4-formylphenyl)benzoate ) are more reactive toward nucleophilic additions, enabling post-synthetic modifications.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biphenyl frameworks. For this compound, this method involves coupling a boronic acid derivative with a halogenated benzoate precursor. Specifically, 4-bromobenzoic acid methyl ester reacts with 4-biphenylboronic acid in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base such as potassium carbonate. The reaction proceeds in a mixed solvent system of toluene and ethanol under reflux (80–90°C), achieving yields of 70–85%. Critical to success is the exclusion of oxygen, often ensured by degassing solvents and conducting reactions under inert nitrogen or argon atmospheres.

A notable variation employs microwave-assisted synthesis , reducing reaction times from 12–24 hours to 30–60 minutes while maintaining yields above 75%. This approach leverages rapid heating to accelerate the oxidative addition and transmetallation steps inherent to the Suzuki mechanism. Post-reaction workup typically involves extraction with dichloromethane, washing with brine, and purification via silica gel chromatography using ethyl acetate/hexane gradients.

Ullmann Coupling for Biphenyl Formation

While less prevalent than Suzuki coupling, the Ullmann reaction offers an alternative route using copper catalysts. Methyl 2-iodobenzoate and 4-iodobiphenyl undergo coupling in the presence of copper(I) iodide and a diamine ligand (e.g., ethylenediamine) in dimethylformamide (DMF) at 120°C. Yields range from 50–65%, with longer reaction times (24–48 hours) compared to palladium-catalyzed methods. The mechanism proceeds through a single-electron transfer (SET) pathway, forming a biaryl bond via radical intermediates. Despite lower efficiency, this method avoids boronic acid precursors, which can be costly or unstable.

Palladium/Nickel-Catalyzed Arylzinc Coupling

A patented methodology (EP1044956A1) describes the use of arylzinc reagents for biphenyl synthesis. Methyl 2-(perfluorobutanesulfonyloxy)benzoate reacts with p-tolylzinc bromide in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and lithium chloride in tetrahydrofuran (THF) at room temperature. This method achieves yields exceeding 90% under optimized conditions, with lithium chloride enhancing reagent solubility and catalytic activity. Key advantages include mild reaction temperatures (25–30°C) and compatibility with electron-deficient aryl substrates.

Industrial Adaptation : Scaling this reaction involves continuous flow reactors to manage exothermic intermediates and improve mixing efficiency. Catalyst recycling is facilitated by immobilizing palladium on silica supports, reducing costs for large-scale production.

Optimization of Reaction Parameters

Catalyst Screening and Ligand Effects

Palladium catalysts dominate biphenyl synthesis, but their performance varies with ligand architecture. Bulky phosphine ligands (e.g., SPhos, XPhos) increase steric hindrance, reducing undesired homocoupling byproducts. For example, replacing triphenylphosphine with SPhos in Suzuki reactions boosts yields from 75% to 88%. Nickel catalysts, though less common, offer cost advantages but require higher temperatures (100–120°C) and exhibit lower functional group tolerance.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) accelerate oxidative addition in Suzuki couplings but may promote side reactions. Mixed solvent systems (toluene/ethanol 3:1) balance solubility and reaction kinetics, achieving optimal turnover frequencies. For Ullmann couplings, DMF’s high boiling point facilitates elevated temperatures, though solvent purification (e.g., molecular sieves) is critical to prevent catalyst deactivation.

Base Selection

Bases influence transmetallation efficiency in Suzuki reactions. Potassium carbonate is preferred for its mild alkalinity and solubility in aqueous-organic biphasic systems. Stronger bases (e.g., cesium carbonate) may improve yields for electron-deficient substrates but risk ester saponification in methyl benzoate derivatives.

Purification and Isolation Techniques

Chromatographic Methods

Crude reaction mixtures are typically purified via flash column chromatography on silica gel, with eluents such as ethyl acetate/hexane (1:4 v/v). High-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water gradients (70:30 to 95:5) resolves closely related impurities, ensuring >98% purity.

Crystallization Strategies

Recrystallization from n-hexane/ethyl acetate (9:1) yields colorless crystals suitable for X-ray diffraction. Industrial processes favor antisolvent crystallization, adding n-heptane to THF solutions to induce precipitation while minimizing solvent residues.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.0 Hz, 1H, ArH), 7.98 (d, J = 8.0 Hz, 2H, ArH), 7.72–7.62 (m, 4H, ArH), 7.48–7.42 (m, 2H, ArH), 3.93 (s, 3H, OCH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 167.8 (C=O), 144.2, 141.5, 134.9, 130.2, 129.8, 128.7, 127.5, 127.0, 52.1 (OCH₃).

High-Resolution Mass Spectrometry (HRMS) : m/z calculated for C₂₀H₁₆O₂ [M+H]⁺: 289.1223; found: 289.1228.

Chromatographic Purity Assessment

Reverse-phase HPLC (Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 µm) with isocratic elution (acetonitrile/water 75:25) at 1.0 mL/min confirms purity >99% (UV detection at 254 nm).

X-ray Crystallography

Single-crystal X-ray analysis resolves the biphenyl dihedral angle (42.5°) and ester conformation, confirming regiospecific coupling. Crystallographic data (CCDC 2056781) is deposited in the Cambridge Structural Database.

Industrial Production and Scalability

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times from hours to minutes. A tubular reactor (0.5 mm ID) with immobilized Pd/C catalyst enables continuous production at 100°C, achieving 85% conversion per pass.

Green Chemistry Considerations

Solvent recycling (toluene/ethanol azeotrope) and catalyst recovery via nanofiltration membranes minimize waste. Lifecycle assessments (LCAs) indicate a 40% reduction in carbon footprint compared to batch processes.

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-{[1,1'-biphenyl]-4-yl}benzoate, and how is purity validated?

Methodological Answer:

  • Synthesis via Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling is widely used to construct the biphenyl moiety. For example, coupling 2-bromobenzoate esters with 4-boronic acid-substituted biphenyl derivatives under inert atmospheres (e.g., N₂ or Ar) achieves high yields .
  • Esterification : Methyl ester formation can be achieved by reacting the corresponding carboxylic acid with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: ethanol/water) removes byproducts. Purity is validated via HPLC (≥95% purity threshold) and NMR spectroscopy (absence of extraneous peaks) .

Advanced: How can regioselectivity challenges in functionalizing the biphenyl core be systematically addressed?

Methodological Answer:

  • Directing Groups : Introduce electron-donating groups (e.g., -OH, -OCH₃) to the biphenyl system to direct electrophilic substitution to specific positions. For example, hydroxyl groups enhance para-selectivity in halogenation .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electron density distribution and Fukui indices to identify reactive sites. This guides experimental design for selective modifications .
  • Reaction Optimization : Screen catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) and solvents (polar aprotic vs. non-polar) to favor desired pathways. Kinetic studies using GC-MS track intermediate formation .

Basic: Which spectroscopic and analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 6.8–8.2 ppm) and ester carbonyl (δ ~165–170 ppm). Biphenyl coupling patterns (e.g., meta/para substitution) are verified through splitting .
  • FT-IR : Identify ester C=O stretching (~1720 cm⁻¹) and biphenyl C-H out-of-plane bending (~750 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments consistent with biphenyl cleavage.
  • X-ray Diffraction : Single-crystal X-ray analysis resolves spatial arrangement, particularly for stereochemical ambiguities .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Re-evaluate activity under controlled conditions (e.g., pH, temperature, cell lines). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
  • Purity Reassessment : Contaminants (e.g., residual palladium) can skew results. Use ICP-MS to quantify metal traces and repurify via size-exclusion chromatography .
  • In Silico Docking : Compare binding modes using molecular dynamics simulations. Divergent activities may stem from conformational flexibility of the ester group .

Basic: What intermediates are critical in synthesizing this compound?

Methodological Answer:

  • Biphenyl Precursors : 4-Bromo- or 4-iodobiphenyl derivatives enable cross-coupling.
  • Ester Precursors : 2-Bromo- or 2-chlorobenzoic acid is methylated to form the ester before coupling .
  • Protecting Groups : tert-Butoxycarbonyl (Boc) groups may protect amines during multi-step syntheses .

Advanced: How can computational methods predict the compound’s reactivity in complex reaction environments?

Methodological Answer:

  • DFT for Reactivity : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the biphenyl moiety’s HOMO may favor oxidative coupling .
  • Solvent Effects : Use COSMO-RS simulations to model solvent interactions. Polar solvents (e.g., DMF) stabilize transition states in ester hydrolysis .
  • Degradation Pathways : Accelerated stability studies (40°C/75% RH) paired with LC-MS identify hydrolysis products (e.g., free carboxylic acid) .

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